molecular formula C19H21N3O2S3 B12198927 4-{5-[(4-Benzylpiperazino)sulfonyl]-2-thienyl}-2-methyl-1,3-thiazole CAS No. 215654-56-1

4-{5-[(4-Benzylpiperazino)sulfonyl]-2-thienyl}-2-methyl-1,3-thiazole

Cat. No.: B12198927
CAS No.: 215654-56-1
M. Wt: 419.6 g/mol
InChI Key: GPLOGKXFAWOCHB-UHFFFAOYSA-N
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Description

Piperazine, 1-[[5-(2-methyl-4-thiazolyl)-2-thienyl]sulfonyl]-4-(phenylmethyl)- is a complex organic compound that belongs to the class of piperazine derivatives. This compound is notable for its unique structure, which includes a piperazine ring substituted with a thiazole and a thiophene ring, as well as a phenylmethyl group. The presence of these heterocyclic rings imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine, 1-[[5-(2-methyl-4-thiazolyl)-2-thienyl]sulfonyl]-4-(phenylmethyl)- typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The intermediate products are then further reacted with various reagents to introduce the thiazole and thiophene rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-[[5-(2-methyl-4-thiazolyl)-2-thienyl]sulfonyl]-4-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Piperazine, 1-[[5-(2-methyl-4-thiazolyl)-2-thienyl]sulfonyl]-4-(phenylmethyl)- has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound’s pharmacological properties make it a candidate for drug development. It is investigated for its potential therapeutic effects in various diseases.

    Industry: In industrial applications, the compound is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of piperazine, 1-[[5-(2-methyl-4-thiazolyl)-2-thienyl]sulfonyl]-4-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The thiazole and thiophene rings in the compound can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.

    Dasatinib: Another thiazole-containing compound with anticancer properties.

    Patellamide A: A natural product with a thiazole ring, known for its biological activity.

Uniqueness

Piperazine, 1-[[5-(2-methyl-4-thiazolyl)-2-thienyl]sulfonyl]-4-(phenylmethyl)- is unique due to its specific combination of a piperazine ring with thiazole and thiophene rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

215654-56-1

Molecular Formula

C19H21N3O2S3

Molecular Weight

419.6 g/mol

IUPAC Name

4-[5-(4-benzylpiperazin-1-yl)sulfonylthiophen-2-yl]-2-methyl-1,3-thiazole

InChI

InChI=1S/C19H21N3O2S3/c1-15-20-17(14-25-15)18-7-8-19(26-18)27(23,24)22-11-9-21(10-12-22)13-16-5-3-2-4-6-16/h2-8,14H,9-13H2,1H3

InChI Key

GPLOGKXFAWOCHB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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